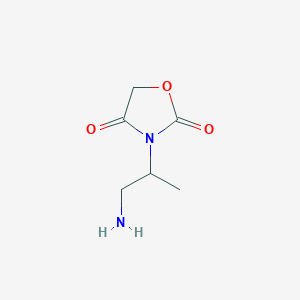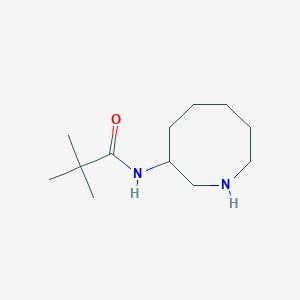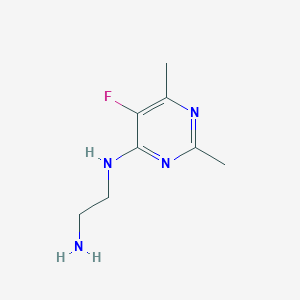![molecular formula C11H26N2O B13219246 Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine](/img/structure/B13219246.png)
Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine involves the reaction of diethylamine with 3-(1-methoxypropan-2-yl)amino propyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction . The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities . The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
Aplicaciones Científicas De Investigación
Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biochemical and physiological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- **Diethyl({3-[(1-methoxypropan-2-yl)amino]ethyl})amine
- **Diethyl({3-[(1-methoxypropan-2-yl)amino]butyl})amine
- **Diethyl({3-[(1-methoxypropan-2-yl)amino]pentyl})amine
Uniqueness
Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine is unique due to its specific molecular structure, which imparts distinct chemical and physical properties . These properties make it suitable for particular applications in research and industry, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C11H26N2O |
|---|---|
Peso molecular |
202.34 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(1-methoxypropan-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C11H26N2O/c1-5-13(6-2)9-7-8-12-11(3)10-14-4/h11-12H,5-10H2,1-4H3 |
Clave InChI |
UFHIWULLSXGVSP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNC(C)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol](/img/structure/B13219185.png)
![4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole](/img/structure/B13219196.png)


![4-[(2-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B13219215.png)




![4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13219239.png)
amine](/img/structure/B13219244.png)
